N,N,N',N'-Tetrabenzylmethanediamine
Overview
Description
N,N,N’,N’-Tetrabenzylmethanediamine is a chemical compound with the linear formula (C6H5CH2)2NCH2N(CH2C6H5)2 . It has a molecular weight of 406.56 . It appears as a white crystalline powder .
Molecular Structure Analysis
The molecular structure of N,N,N’,N’-Tetrabenzylmethanediamine consists of two benzyl groups attached to each nitrogen atom of a methanediamine core . This gives the molecule a somewhat linear structure with the nitrogen atoms acting as a bridge between the benzyl groups.Physical And Chemical Properties Analysis
N,N,N’,N’-Tetrabenzylmethanediamine is a white crystalline powder . It has a melting point of 98-100 degrees Celsius . The elemental analysis shows that it contains 85.42% carbon, 7.28% hydrogen, and 6.79% nitrogen .Scientific Research Applications
Alzheimer's Disease Therapy
N,N,N',N'-Tetrabenzylmethanediamine and its derivatives have shown potential in Alzheimer's disease therapy. Research has demonstrated that certain derivatives, such as N,N'-bis(2-hydroxybenzyl)-N,N'-dibenzyl-ethane-1,2-diamine, have a significant affinity for metal ions. This property enables them to disrupt aberrant metal-peptide interactions in the brain, which are hypothesized to play a crucial role in the etiology of Alzheimer's disease. Glycosylated forms of these compounds have been developed as prodrugs to improve solubility and brain uptake, showing promise as therapeutic agents (Storr et al., 2009).
Antimicrobial Activity
N,N,N',N'-Tetrabenzylmethanediamine derivatives have also been studied for their antimicrobial properties. A series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives were synthesized and tested against various bacterial strains. Some of these compounds showed more activity than standard antibiotics like tetracycline, with no observed hemolysis in mammalian erythrocytes. This suggests their potential as effective antimicrobial agents (Sharma et al., 2011).
Catalytic Applications
In the field of catalysis, derivatives of N,N,N',N'-Tetrabenzylmethanediamine have been explored. Tetradentate nitrogen ligands derived from this chemical have been used in various catalytic processes, such as atom transfer radical polymerization of methyl methacrylate. These applications demonstrate the versatility of these compounds in catalyzing important chemical reactions (Ibrahim et al., 2004).
Brain Imaging Agents
Another significant application area is in brain imaging. N,N,N',N'-Tetrabenzylmethanediamine derivatives have been used to develop new brain imaging agents. These agents, based on the pH-shift mechanism, demonstrate high brain uptake and persistence, making them useful in assessing local cerebral perfusion (Kung et al., 1983).
properties
IUPAC Name |
N,N,N',N'-tetrabenzylmethanediamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2/c1-5-13-26(14-6-1)21-30(22-27-15-7-2-8-16-27)25-31(23-28-17-9-3-10-18-28)24-29-19-11-4-12-20-29/h1-20H,21-25H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFBFEWKWKPZOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407695 | |
Record name | N,N,N',N'-Tetrabenzylmethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-Tetrabenzylmethanediamine | |
CAS RN |
58288-30-5 | |
Record name | N,N,N',N'-Tetrabenzylmethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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